Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that is structurally related to a variety of heterocyclic compounds synthesized for various applications, including biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and potential applications of similar oxadiazole derivatives.
Synthesis Analysis
The synthesis of related compounds often involves regioselective acylation and alkylation reactions, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via highly regioselective reactions . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, is synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for example, is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques would similarly be applicable to determine the molecular structure of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes cyclocondensation reactions, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation with 1,3-dicarbonyl compounds . Additionally, the use of ethyl imidazole-1-carboxylate as a carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones demonstrates the potential for novel reactions in the synthesis of oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and crystallographic techniques. Density functional theory (DFT) calculations are used to predict and compare geometric parameters, vibrational assignments, and chemical shifts, which are found to be in good agreement with experimental data . Theoretical calculations such as HOMO/LUMO, MEP, and Mulliken population analysis provide further insights into the electronic properties of these molecules . These methods would be essential for a comprehensive analysis of the physical and chemical properties of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Derivatives for Medicinal Use : A study discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including ethyl esters like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. These compounds were prepared for potential medicinal applications, with one derivative showing antihypertensive activity in rats (Santilli & Morris, 1979).
Versatile Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, has been identified as a versatile building block in medicinal chemistry. This compound facilitates the formation of biologically relevant molecules (Jakopin, 2018).
Antimicrobial Assessment : Ethyl 1-aminotetrazole-5-carboxylate, closely related to the compound , was used to synthesize various heterocyclic compounds with potential antimicrobial properties (Taha & El-Badry, 2010).
properties
IUPAC Name |
ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCRQZLESKCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615033 | |
Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
40019-21-4 | |
Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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